(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 171596-14-8
VCID: VC20911017
InChI: InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1
SMILES: C1C2C(O2)C(C=C1C(=O)O)O
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol

(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid

CAS No.: 171596-14-8

Cat. No.: VC20911017

Molecular Formula: C7H8O4

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid - 171596-14-8

Specification

CAS No. 171596-14-8
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
IUPAC Name (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Standard InChI InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1
Standard InChI Key FDFYOUAXVFBEGC-JKUQZMGJSA-N
Isomeric SMILES C1[C@@H]2[C@@H](O2)[C@H](C=C1C(=O)O)O
SMILES C1C2C(O2)C(C=C1C(=O)O)O
Canonical SMILES C1C2C(O2)C(C=C1C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator